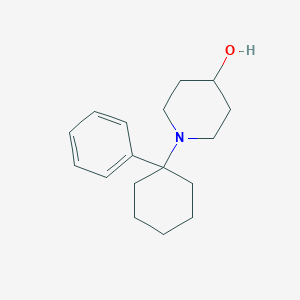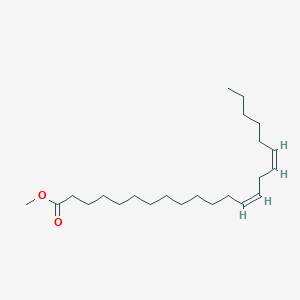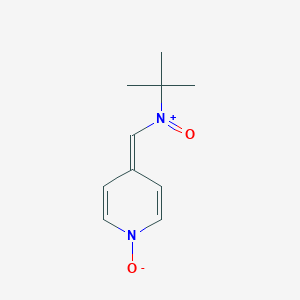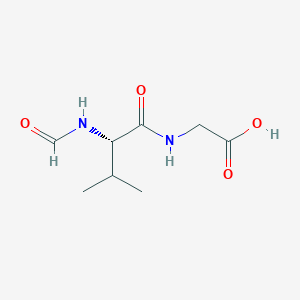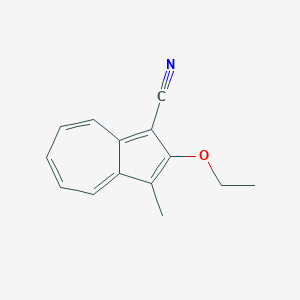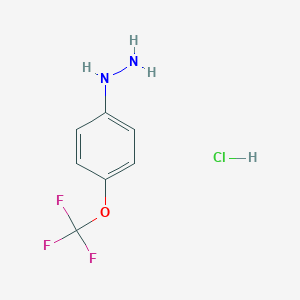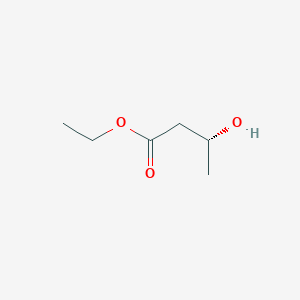
N-Methylprotoporphyrin
概要
説明
N-Methylprotoporphyrin is a derivative of protoporphyrin, a type of porphyrin. Porphyrins are organic compounds, essential for various biological functions, particularly in the formation of heme, which is a component of hemoglobin. This compound is known for its role as an inhibitor of ferrochelatase, an enzyme involved in the final step of heme biosynthesis .
作用機序
Target of Action
N-Methylprotoporphyrin IX primarily targets the ferrochelatase enzyme . Ferrochelatase is a vital enzyme in the heme biosynthetic pathway, responsible for the insertion of iron into the porphyrin ligand .
Mode of Action
This compound IX interacts with its target, the ferrochelatase enzyme, by acting as a potent inhibitor . It effectively creates a blockade at the terminal step of the heme biosynthetic pathway .
Biochemical Pathways
The inhibition of the ferrochelatase enzyme by this compound IX affects the heme biosynthetic pathway . This pathway is responsible for the production of heme, a vital component of various proteins, including hemoglobin and cytochromes. The blockade at the terminal step of this pathway caused by this compound IX leads to the accumulation of protoporphyrin IX .
Result of Action
The primary result of this compound IX’s action is the inhibition of heme synthesis . This inhibition can lead to the accumulation of protoporphyrin IX , which may have various molecular and cellular effects depending on the specific biological context.
Action Environment
The action, efficacy, and stability of this compound IX can be influenced by various environmental factors. For instance, the presence of other compounds, such as inhibitors of cytochrome P450, can affect the induction of metabolic disorders related to this compound IX . .
生化学分析
Biochemical Properties
N-Methylprotoporphyrin IX potently inhibits protoporphyrin IX ferrochelatase (Ki = 10 nM), blocking the terminal step of the heme biosynthetic pathway . This interaction with the enzyme ferrochelatase is critical in the regulation of heme synthesis .
Cellular Effects
High levels of this compound IX cause accumulation of protoporphyrin IX because this compound IX is a potent inhibitor of ferrochelatase . This accumulation can lead to various cellular effects, including inhibition of nitric oxide production and promotion of lamin aggregation .
Molecular Mechanism
This compound IX exerts its effects at the molecular level primarily through its inhibition of the enzyme ferrochelatase . This inhibition blocks the conversion of protoporphyrin IX to heme, the last step in the heme biosynthesis pathway .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on heme synthesis can be observed following its administration .
Dosage Effects in Animal Models
It is known that certain xenobiotics strongly induce this compound IX production in the liver .
Metabolic Pathways
This compound IX is involved in the heme biosynthesis pathway . It acts as a potent inhibitor of protoporphyrin IX ferrochelatase, thereby blocking the conversion of protoporphyrin IX to heme .
Transport and Distribution
It is known that the compound can accumulate in cells due to its inhibition of ferrochelatase .
Subcellular Localization
Given its role in the heme biosynthesis pathway, it is likely to be found in locations where this pathway is active .
準備方法
Synthetic Routes and Reaction Conditions: N-Methylprotoporphyrin can be synthesized through the reaction of protoporphyrin with methylating agents. One common method involves the use of 3,5-diethoxycarbonyl-1,4-dihydrocollidine, which methylates the nitrogen atom in the porphyrin ring . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the selective methylation of the nitrogen atom.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methylating agents under optimized conditions to maximize yield and purity. The process includes steps like purification through high-pressure liquid chromatography to isolate the desired isomeric forms .
化学反応の分析
Types of Reactions: N-Methylprotoporphyrin primarily undergoes substitution reactions due to the presence of the methyl group on the nitrogen atom. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can replace the methyl group under specific conditions.
Oxidation Reactions: Strong oxidizing agents can oxidize this compound, altering its structure and properties.
Reduction Reactions: Reducing agents can reduce the compound, potentially affecting its inhibitory activity on ferrochelatase.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized porphyrin derivatives .
科学的研究の応用
N-Methylprotoporphyrin has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.
Biology: Researchers use it to investigate the role of ferrochelatase in heme biosynthesis and its inhibition.
Medicine: It serves as a tool to understand disorders related to heme metabolism, such as porphyrias.
Industry: this compound is utilized in the development of diagnostic assays and therapeutic agents targeting heme-related pathways
類似化合物との比較
N-Methylprotoporphyrin is unique due to its specific inhibitory action on ferrochelatase. Similar compounds include:
Protoporphyrin IX: The parent compound, which does not have the methyl group and thus does not inhibit ferrochelatase.
N-Methylmesoporphyrin: Another methylated porphyrin with similar inhibitory properties but different structural features.
N-Ethylprotoporphyrin: An ethylated derivative with distinct chemical and biological properties.
These compounds differ in their methylation or alkylation patterns, which affect their reactivity and biological activity. This compound’s specific inhibition of ferrochelatase makes it particularly valuable for studying heme biosynthesis and related disorders .
特性
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O4/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28/h8-9,14-17,37H,1-2,10-13H2,3-7H3,(H,40,41)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQMZDDLPYUOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79236-56-9 | |
| Record name | N-Methylprotoporphyrin IX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079236569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Methylprotoporphyrin IX inhibit ferrochelatase?
A1: this compound IX acts as a transition-state analog, mimicking the structure of the enzyme-substrate complex. It binds tightly to the active site of ferrochelatase, preventing the natural substrate, protoporphyrin IX, from binding and undergoing iron insertion. [] This competitive inhibition leads to the accumulation of protoporphyrin IX and a decrease in heme production. [, ]
Q2: What are the downstream consequences of ferrochelatase inhibition by this compound IX?
A2: Inhibition of ferrochelatase by this compound IX disrupts heme biosynthesis, leading to various downstream effects. These include:
- Induction of 5-aminolevulinate synthase (ALA synthase): Heme deficiency triggers a feedback mechanism that upregulates ALA synthase, the first and rate-limiting enzyme in the heme biosynthetic pathway. [, ] This leads to an accumulation of heme precursors, particularly protoporphyrin IX.
- Protoporphyrin IX accumulation: Protoporphyrin IX, unable to be converted to heme due to ferrochelatase inhibition, accumulates within cells. This can have toxic effects, contributing to the development of protoporphyria. [, , ]
- Disruption of cellular processes: Heme is essential for various cellular functions, including oxygen transport, electron transport chain activity, and drug metabolism. Heme deficiency can impair these processes, leading to cellular dysfunction and potentially cell death. [, ]
Q3: What is the molecular formula and weight of this compound IX?
A3: The molecular formula of this compound IX is C36H38N4O4. Its molecular weight is 590.7 g/mol.
Q4: Are there any distinctive spectroscopic features of this compound IX?
A4: Yes, this compound IX exhibits characteristic absorption spectra, similar to other porphyrins, but with specific shifts due to the N-methylation. Additionally, NMR spectroscopy, particularly 1D and 2D techniques, are invaluable for structural characterization, including identifying the specific nitrogen atom alkylated in each of the four possible isomers. [, , ]
Q5: How do structural modifications to the N-alkyl group of N-alkylprotoporphyrins affect their inhibitory potency on ferrochelatase?
A5: Studies with various N-alkylprotoporphyrins, including those with different alkyl chain lengths and branching patterns, have demonstrated that the size and bulkiness of the N-alkyl group influence inhibitory potency. For example, increasing the length and bulk of the 4-alkyl substituent in a series of dihydropyridines (precursors to N-alkylprotoporphyrins) led to increased proportions of specific N-alkylprotoporphyrin regioisomers and affected their inhibitory potency on ferrochelatase. [, ] This suggests that steric factors within the enzyme's active site play a role in inhibitor binding.
Q6: What in vitro and in vivo models have been used to study the effects of this compound IX?
A6: Numerous in vitro and in vivo models have been employed to investigate the impact of this compound IX on heme biosynthesis and related processes:
- Cell Culture: Chick embryo liver cells have been extensively used to study the effects of this compound IX on ferrochelatase activity, ALA synthase induction, and protoporphyrin IX accumulation. [, , ]
- Animal Models: Rodent models, particularly mice, have been valuable for in vivo studies. For instance, mice treated with this compound IX or genetically modified to have reduced ferrochelatase activity exhibit features of protoporphyria and provide insights into the role of heme in various physiological processes. [, , , ]
- Human Studies: While direct experimental use of this compound IX in humans is limited due to its potential for inducing protoporphyria, studies with erythrocytes from individuals with erythropoietic protoporphyria (EPP), a genetic disorder characterized by ferrochelatase deficiency, have provided valuable insights. These studies demonstrated the resistance of EPP erythrocytes to malarial parasite growth, highlighting the importance of host ferrochelatase for parasite survival. [, ]
Q7: Are there any biomarkers associated with this compound IX activity or heme deficiency?
A7: Yes, several biomarkers are associated with this compound IX activity and heme deficiency. These include:
- This compound IX itself: Elevated levels of N-methylPP in biological samples, such as liver tissue or erythrocytes, can indicate exposure to compounds that inhibit ferrochelatase. [, , ]
- Protoporphyrin IX: Increased protoporphyrin IX levels, particularly in erythrocytes, are a hallmark of ferrochelatase deficiency and can be used to diagnose conditions like EPP. [, ]
- ALA synthase activity: Upregulation of ALA synthase activity, particularly the housekeeping form (H-ALS), can indicate heme deficiency and is often observed in response to ferrochelatase inhibition. [, ]
Q8: What are some key historical milestones in the research of this compound IX?
A8: Research on this compound IX has significantly advanced our understanding of heme biosynthesis and its regulation. Some key milestones include:
- Identification as a Ferrochelatase Inhibitor: The discovery of N-methylPP as a potent inhibitor of ferrochelatase was crucial, providing a tool to study the enzyme's function and the consequences of heme deficiency. [, ]
- Recognition of its Role in Drug-Induced Porphyria: The finding that certain drugs, like griseofulvin, can be metabolized to N-alkylprotoporphyrins, including N-methylPP, which subsequently inhibit ferrochelatase, provided a mechanistic explanation for some forms of drug-induced protoporphyria. [, , ]
- Exploration as a Potential Antimalarial Target: The observation that erythrocytes from EPP patients, who have low ferrochelatase activity, are resistant to malarial parasite growth, sparked interest in targeting host ferrochelatase as a novel antimalarial strategy. [, ]
Q9: What are some cross-disciplinary applications of this compound IX research?
A9: The study of this compound IX has fostered collaboration between diverse scientific disciplines:
- Biochemistry and Pharmacology: Understanding the mechanism of ferrochelatase inhibition by N-methylPP has deepened our knowledge of heme biosynthesis and its regulation. []
- Toxicology: Research on N-alkylprotoporphyrins, including N-methylPP, has been crucial in elucidating mechanisms of drug-induced protoporphyria. []
- Parasitology: The discovery of host ferrochelatase as a potential antimalarial target has opened new avenues for developing novel therapies against malaria. []
- Neuroscience: Emerging research suggests a role for heme deficiency in neurodegenerative diseases, with N-methylPP being used as a tool to study the consequences of heme depletion in neuronal cells. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B162771.png)

